1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane
Description
1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane (C₈H₁₅BrS, molecular weight 223.17) is a brominated cyclopropane derivative featuring a bromomethyl group and a 2-(ethylsulfanyl)ethyl substituent on the cyclopropane ring. Its CAS registry number is 1603032-58-1, and it is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. The compound’s structure combines the inherent ring strain of cyclopropane with the reactivity of bromine and sulfur-containing groups, making it valuable for alkylation or cross-coupling reactions .
Properties
Molecular Formula |
C8H15BrS |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(2-ethylsulfanylethyl)cyclopropane |
InChI |
InChI=1S/C8H15BrS/c1-2-10-6-5-8(7-9)3-4-8/h2-7H2,1H3 |
InChI Key |
CDEGYJMGOHSGNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC1(CC1)CBr |
Origin of Product |
United States |
Biological Activity
1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. Its unique structure, which includes a bromomethyl group and an ethyl sulfanyl moiety, suggests various interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃BrS
- Molecular Weight : 215.15 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C(CSCC)C1(CBr)CC1
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its potential as an antimicrobial and anticancer agent. The presence of the bromine atom and the sulfur-containing group may contribute to its reactivity and biological interactions.
Antimicrobial Activity
Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans .
Anticancer Properties
Research has suggested that the compound may possess anticancer properties. In vitro studies have demonstrated that structurally related cyclopropane derivatives can inhibit cell proliferation in cancer cell lines, including breast and colon carcinoma cells. The mechanism often involves induction of apoptosis and cell cycle arrest .
The biological effects of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which could lead to reduced cell proliferation and increased apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death .
- Interaction with Cellular Membranes : The lipophilic nature of the cyclopropane structure may facilitate its incorporation into cellular membranes, disrupting membrane integrity and function.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Cyclopropane Derivatives
Key Observations :
- Reactivity : The target compound’s ethylsulfanyl group introduces nucleophilic sulfur, enabling thioether-specific reactions (e.g., oxidation to sulfones), which are absent in simpler bromomethylcyclopropanes like the unsubstituted derivative .
- Thermal Stability : Unlike carboxamide-substituted cyclopropanes (e.g., 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide), the target compound lacks hydrogen-bonding groups, possibly lowering its melting point and crystalline stability .
Sulfur-Containing Cyclopropanes
Key Observations :
- Sulfur Reactivity: The ethylsulfanyl group in the target compound contrasts with sulfur-free analogs (e.g., the quinazolinone derivative in ), enabling unique transformations like sulfoxide formation or thiol-disulfide exchange.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
